molecular formula C26H39NO5S B12417892 4-desmethylepothilone D

4-desmethylepothilone D

Cat. No.: B12417892
M. Wt: 477.7 g/mol
InChI Key: PPADMZQKLQKZMX-NJBAOKSHSA-N
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Description

4-desmethylepothilone D is a bioactive natural product known for its potent antitumor properties. It belongs to the class of epothilones, which are microtubule-stabilizing agents that inhibit the growth of cancer cells. Epothilones have garnered significant attention due to their effectiveness against various cancer cell lines, including those resistant to other treatments like paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

4-desmethylepothilone D undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-desmethylepothilone D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.

    Biology: Investigated for its effects on cell division and microtubule dynamics.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .

Comparison with Similar Compounds

Similar Compounds

  • Epothilone B
  • Epothilone D
  • Desoxyepothilone B

Uniqueness

4-desmethylepothilone D is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other epothilones. Its ability to overcome resistance mechanisms that affect other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for further research and development .

Properties

Molecular Formula

C26H39NO5S

Molecular Weight

477.7 g/mol

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione

InChI

InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1

InChI Key

PPADMZQKLQKZMX-NJBAOKSHSA-N

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C

Origin of Product

United States

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